molecular formula C11H11Br B14252090 2-(2-Bromoethyl)-1H-indene CAS No. 167219-22-9

2-(2-Bromoethyl)-1H-indene

Cat. No.: B14252090
CAS No.: 167219-22-9
M. Wt: 223.11 g/mol
InChI Key: SWQJEUYUOSKTGA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group at the second position of the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1H-indene typically involves the bromination of 2-ethyl-1H-indene. One common method includes the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1H-indene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thiol derivatives of indene.

    Oxidation: Indene ketones or aldehydes.

    Reduction: Ethylindene derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1H-indene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1H-indene largely depends on the type of reaction it undergoes. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1H-indene is unique due to its indene backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromoethyl group further enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

167219-22-9

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

2-(2-bromoethyl)-1H-indene

InChI

InChI=1S/C11H11Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7H,5-6,8H2

InChI Key

SWQJEUYUOSKTGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1CCBr

Origin of Product

United States

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